molecular formula C21H21NO2 B15167938 {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol CAS No. 650600-58-1

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol

Katalognummer: B15167938
CAS-Nummer: 650600-58-1
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: HNPJBVYQWPTNLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which are formed by the condensation of aromatic amines with aromatic aldehydes. For instance, the reaction between 3-methoxybenzaldehyde and 4-methylphenylamine can yield the corresponding Schiff base, which is then reduced using a reducing agent like sodium borohydride (NaBH4) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol has several applications in scientific research:

Wirkmechanismus

The mechanism by which {3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and biological activities

Eigenschaften

CAS-Nummer

650600-58-1

Molekularformel

C21H21NO2

Molekulargewicht

319.4 g/mol

IUPAC-Name

[3-(N-(3-methoxyphenyl)-4-methylanilino)phenyl]methanol

InChI

InChI=1S/C21H21NO2/c1-16-9-11-18(12-10-16)22(19-6-3-5-17(13-19)15-23)20-7-4-8-21(14-20)24-2/h3-14,23H,15H2,1-2H3

InChI-Schlüssel

HNPJBVYQWPTNLS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C2=CC(=CC=C2)OC)C3=CC=CC(=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.